

H-Ile-Pro-Pro-OH hydrochloride literature review

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Compound of Interest

Compound Name: H-Ile-Pro-Pro-OH hydrochloride

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An In-depth Technical Guide to H-Ile-Pro-Pro-OH Hydrochloride

Introduction

H-Ile-Pro-Pro-OH hydrochloride, also known as Isoleucyl-Prolyl-Proline hydrochloride (IPP), is a bioactive tripeptide derived from milk proteins, particularly casein.[1][2] It has garnered significant scientific interest for its potential antihypertensive properties, primarily attributed to its ability to inhibit the Angiotensin-Converting Enzyme (ACE).[1][2][3][4] This technical guide provides a comprehensive overview of the existing literature on **H-Ile-Pro-Pro-OH hydrochloride**, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols for researchers, scientists, and drug development professionals. The hydrochloride salt form of H-Ile-Pro-Pro-OH generally offers enhanced water solubility and stability compared to its free form, while exhibiting comparable biological activity.[5]

Physicochemical Properties

A summary of the physicochemical properties of **H-Ile-Pro-Pro-OH hydrochloride** is presented below.



Property	Value	Reference
Molecular Formula	C16H28CIN3O4	[6][7]
Molecular Weight	361.87 g/mol	[6][7]
IUPAC Name	(2S)-1-[(2S)-1-[(2S,3S)-2- amino-3- methylpentanoyl]pyrrolidine-2- carbonyl]pyrrolidine-2- carboxylic acid hydrochloride	[8]
CAS Number	1208862-61-6	[7][8]

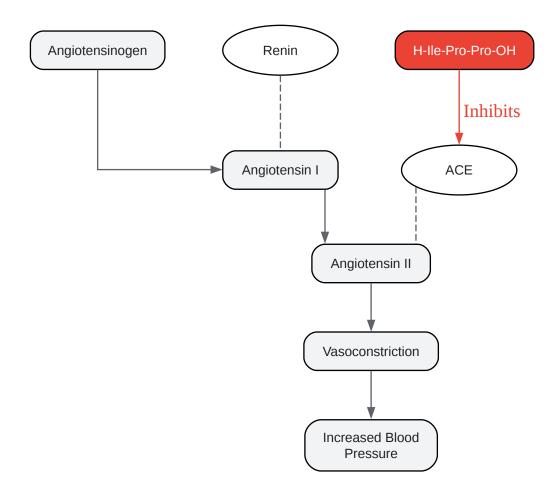
Mechanism of Action

The primary mechanism of action for H-Ile-Pro-Pro-OH is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][3][9] Additionally, it has been shown to modulate endothelial function through the production of nitric oxide (NO).[5][10]

Angiotensin-Converting Enzyme (ACE) Inhibition

H-IIe-Pro-Pro-OH acts as a competitive inhibitor of ACE, which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][9] By inhibiting ACE, H-IIe-Pro-Pro-OH reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[1][9]





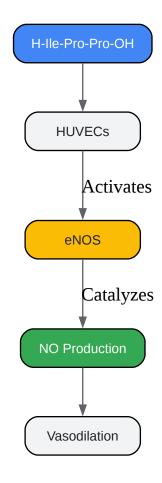
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Renin-Angiotensin-Aldosterone System Inhibition

Modulation of Endothelial Function

H-Ile-Pro-Pro-OH has been observed to increase the production of nitric oxide (NO) in human umbilical vein endothelial cells (HUVECs).[5][10] NO is a potent vasodilator, and its increased production contributes to the antihypertensive effects of the peptide.





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Nitric Oxide Production Pathway

Quantitative Data

In Vitro ACE Inhibition

Parameter	Value	Description	Reference
IC50	5 μΜ	The concentration of H-IIe-Pro-Pro-OH required to inhibit 50% of ACE activity.	[1][5][10]
Inhibition Type	Domain-selective (preference for nACE)	The inhibitor shows a higher affinity for the N-terminal catalytic domain of the somatic ACE.	[1]



Effect on Nitric Oxide (NO) Production in HUVECs

Concentration of H-IIe-Pro- Pro-OH	Effect	Reference
1 nM, 0.1 μM, and 10 μM	Increases nitric oxide (NO) production.	[5][6][10]

In Vivo Antihypertensive Effects

Study Type	Model/Subject	Effect	Reference
Animal Study	Spontaneously Hypertensive Rats (SHR)	Decreases blood pressure.	[5][10]
Meta-Analysis of Clinical Trials	Prehypertensive & Hypertensive Adults	Mean Systolic BP Reduction: -3.28 mmHg	[3]
Meta-Analysis of Clinical Trials	Prehypertensive & Hypertensive Adults	Mean Diastolic BP Reduction: -1.66 mmHg	[3]

Experimental ProtocolsIn Vitro ACE Inhibition Assay

This protocol describes a common method for determining the IC50 of H-Ile-Pro-Pro-OH against ACE.

Materials:

- Angiotensin-Converting Enzyme (ACE) from rabbit lung
- Substrate: Hippuryl-His-Leu (HHL)
- H-Ile-Pro-Pro-OH hydrochloride
- Borate buffer (pH 8.3)



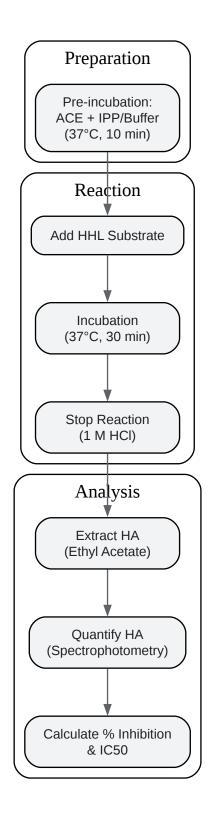
• Stopping Reagent: 1 M HCl

Extraction Solvent: Ethyl acetate

Procedure:

- Pre-incubate a mixture of the ACE solution and the H-Ile-Pro-Pro-OH solution (or buffer for control) at 37°C for 10 minutes.
- Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding 1 M HCl.
- Extract the product, hippuric acid (HA), with ethyl acetate.
- Evaporate the ethyl acetate and redissolve the HA in a suitable solvent.
- Quantify the amount of HA produced by measuring the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer.
- Calculate the percentage of ACE inhibition for each concentration of H-Ile-Pro-Pro-OH.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]





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ACE Inhibition Assay Workflow



Measurement of Nitric Oxide (NO) Production in HUVECs

This protocol describes the measurement of NO production in Human Umbilical Vein Endothelial Cells (HUVECs) using the Griess reaction.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- · Cell culture media
- H-Ile-Pro-Pro-OH hydrochloride
- · Griess Reagent System

Procedure:

- Culture HUVECs in appropriate media until they reach confluence.
- Treat the cells with varying concentrations of H-Ile-Pro-Pro-OH for a specified period (e.g., 24 hours).
- Collect the cell culture supernatant.
- Add Griess reagents to the supernatant to convert nitrate to a colored azo compound.
- Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a microplate reader.
- Quantify the amount of nitrite, a stable and quantifiable breakdown product of NO, by comparing the absorbance to a standard curve of sodium nitrite.[9]

In Vivo Antihypertensive Studies in Spontaneously Hypertensive Rats (SHR)

Animals:



Male Spontaneously Hypertensive Rats (SHR)

Procedure:

- Acclimatize the animals to the experimental conditions.
- Measure baseline blood pressure and heart rate using a non-invasive tail-cuff method.
- Administer H-IIe-Pro-Pro-OH hydrochloride or a vehicle control to the rats via oral gavage.
- Monitor blood pressure and heart rate at various time points after administration (e.g., 2, 4, 6, 8, and 24 hours).
- Analyze the data to determine the effect of H-IIe-Pro-Pro-OH on blood pressure.[5][10]

Physiological Stability Assessment

Materials:

- Simulated Gastric Fluid (SGF) (e.g., USP standard)
- Simulated Intestinal Fluid (SIF) (e.g., USP standard)
- H-Ile-Pro-Pro-OH hydrochloride

Procedure:

- Prepare SGF and SIF according to standard protocols (e.g., United States Pharmacopeia).
- Dissolve H-IIe-Pro-Pro-OH in SGF and SIF to a final concentration (e.g., 1 mg/mL).
- Incubate the solutions in a shaking water bath at 37°C.
- Collect aliquots at specified time points (e.g., 0, 30, 60, 120 minutes).
- Analyze the concentration of intact H-Ile-Pro-Pro-OH in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]



Pharmacokinetics and Stability

The presence of two consecutive proline residues in its structure gives H-Ile-Pro-Pro-OH considerable resistance to degradation by many gastrointestinal proteases and plasma peptidases.[11] While its absolute oral bioavailability is reported to be low, studies have shown that a portion of the administered peptide can be absorbed intact into the systemic circulation. [11] The elimination half-life is relatively short, suggesting that its biological effects are acute following administration.[11]

Conclusion

H-Ile-Pro-Pro-OH hydrochloride is a well-characterized bioactive tripeptide with a primary mechanism of action centered on the inhibition of the Angiotensin-Converting Enzyme. Its ability to lower blood pressure has been demonstrated in both preclinical and clinical settings, although the effect in humans is modest.[3][4] Furthermore, its capacity to enhance nitric oxide production suggests a multifactorial benefit to the cardiovascular system. The provided experimental protocols offer a foundation for further research into the therapeutic potential of this milk-derived peptide.

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